molecular formula C6H5Cl2NO B1321737 (3,6-Dichloropyridin-2-yl)methanol CAS No. 58804-10-7

(3,6-Dichloropyridin-2-yl)methanol

Cat. No.: B1321737
CAS No.: 58804-10-7
M. Wt: 178.01 g/mol
InChI Key: YKQSLENDSAQNKT-UHFFFAOYSA-N
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Description

(3,6-Dichloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyridine ring and a hydroxymethyl group at the 2nd position. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloropyridin-2-yl)methanol typically involves the chlorination of 2-pyridinemethanol. One common method includes the reaction of 2-pyridinemethanol with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 6th positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dichloropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,6-Dichloropyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3,6-Dichloropyridin-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichloropyridin-3-yl)methanol
  • (3,5-Dichloropyridin-2-yl)methanol
  • (3,6-Dichloropyridin-4-yl)methanol

Uniqueness

(3,6-Dichloropyridin-2-yl)methanol is unique due to the specific positioning of the chlorine atoms and the hydroxymethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQSLENDSAQNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606155
Record name (3,6-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58804-10-7
Record name (3,6-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

BOP (1.27 g, 2.9 mmol) was added to a THF (10 mL) solution containing 3,6-dichloropyridine-2-carboxylic acid (0.5 g, 2.6 mmol) and DIEA (0.55 mL, 3.2 mmol). After 5 minutes sodium borohydride (103 mg, 2.7 mmol) was added and the solution stirred at room temperature for 20 minutes. The solution was partitioned between ethyl ether and aqueous 1N HCl. The organic phase was washed with water, brine and dried over MgSO4. The solution was filtered, concentrated and the residue purified by silica gel chromatography using a hexanes/ethyl acetate gradient to give the title compound. LCMS2 1.32 min. (M+H)=178
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1.27 g
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0.55 mL
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103 mg
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